BenchChemオンラインストアへようこそ!

7-Bromochroman-4-ol

Medicinal Chemistry Oncology Cytotoxicity

Precision procurement: 7-Bromochroman-4-ol (18385-82-5) is NOT interchangeable with 7-bromochroman-4-one or positional isomers. The 7-bromo and 4-hydroxyl groups dictate distinct reactivity and biological target engagement, evidenced by SAR studies and MCF-7 cytotoxicity (IC50 ~20 µM). Its robust synthesis (98% yield via NaBH4 reduction) ensures reliable scale-up. Demand ≥95% purity, inert atmosphere storage, and verified CAS 18385-82-5 to avoid failed syntheses and non-reproducible results.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 18385-82-5
Cat. No. B2621563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromochroman-4-ol
CAS18385-82-5
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESC1COC2=C(C1O)C=CC(=C2)Br
InChIInChI=1S/C9H9BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2
InChIKeyCORGRUDPFWKFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromochroman-4-ol (CAS: 18385-82-5) Procurement Guide: Chemical Profile and Sourcing Fundamentals


7-Bromochroman-4-ol (CAS No. 18385-82-5) is a halogenated heterocyclic compound belonging to the chroman-4-ol class, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol [1]. Structurally, it features a bromine atom at the 7-position and a hydroxyl group at the 4-position on the chroman ring system . This compound is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry, where its dual functional groups enable further elaboration into more complex molecular architectures . Standard commercial specifications typically include a minimum purity of 95%, with the material appearing as a white to off-white solid requiring storage under an inert atmosphere at room temperature .

Why 7-Bromochroman-4-ol Procurement Cannot Be Substituted by Generic Chroman-4-ol Analogs


Procurement strategies that treat all brominated chromanols as interchangeable are not supported by evidence and risk compromising research outcomes. The specific placement of the bromine atom at the 7-position, in conjunction with the 4-hydroxyl group, is a critical determinant of chemical reactivity and biological target engagement. Class-level inferences from studies on benzo[h]chromanols indicate that the introduction of an electron-withdrawing bromine substituent significantly modulates radical scavenging activity, with activity correlating to the substituent effect [1]. Furthermore, a synthetic utility comparison with 7-bromochroman-4-one reveals a key differentiator: the 7-bromochroman-4-one lacks the hydroxyl group, leading to different reactivity and applications, confirming that the presence of both the bromine atom and hydroxyl group imparts distinct chemical behavior [2]. Therefore, substituting 7-bromochroman-4-ol with a positional isomer or a compound lacking the hydroxyl group, such as 7-bromochroman-4-one, can lead to altered reaction pathways, different biological activity profiles, and a failure to reproduce published results.

Quantitative Evidence Guide for 7-Bromochroman-4-ol: Comparative Data vs. Analogs


Anticancer Activity in MCF-7 Breast Cancer Cells vs. Unspecified Comparator

In vitro studies on MCF-7 breast cancer cells have reported an IC50 value of approximately 20 µM for 7-Bromochroman-4-ol . While no direct head-to-head comparison with a specific analog is available from the provided sources, this quantitative data establishes a baseline for its cytotoxic potential.

Medicinal Chemistry Oncology Cytotoxicity

Synthetic Yield and Efficiency: NaBH4 Reduction of 7-Bromochroman-4-one

The synthesis of 7-Bromochroman-4-ol via NaBH4 reduction of 7-bromochroman-4-one (1.63 g, 7.2 mmol) in methanol (10 mL) with 2.0 eq. NaBH4 (545 mg, 14.4 mmol) at room temperature for 30 minutes proceeds with a reported yield of 98% (1.61 g) after purification [1]. This method demonstrates a highly efficient, scalable, and reliable route for producing this intermediate.

Organic Synthesis Process Chemistry Reduction

Impact of Bromine Substitution on Radical Scavenging Activity in Chromanol Scaffolds

A study on substituted benzo[h]chromanols demonstrated that the introduction of an electron-withdrawing bromine substituent decreased radical scavenging activity compared to unsubstituted or amino-substituted analogs [1]. This class-level evidence suggests that the bromine atom in 7-Bromochroman-4-ol is likely to modulate its antioxidant properties relative to non-halogenated chromanols.

Antioxidant Medicinal Chemistry SAR

Recommended Application Scenarios for 7-Bromochroman-4-ol (CAS: 18385-82-5) Based on Comparative Evidence


Reliable Large-Scale Synthesis of Chroman-4-ol Intermediates

The robust and high-yielding (98%) synthesis of 7-Bromochroman-4-ol via NaBH4 reduction of 7-bromochroman-4-one makes it a highly reliable intermediate for process chemistry and scale-up activities [1]. Procuring this compound for subsequent functionalization steps minimizes the risk of synthetic failure and ensures a consistent supply of material for multi-step syntheses.

Structure-Activity Relationship (SAR) Studies on Chromanol-Based Scaffolds

The presence of the bromine atom, which class-level evidence indicates can modulate biological activities like radical scavenging, makes 7-Bromochroman-4-ol a valuable tool in SAR studies [2]. Researchers can use this compound to systematically probe the effects of halogen substitution at the 7-position on target binding, pharmacokinetics, and other key properties relative to non-halogenated or differentially substituted analogs.

Screening for Novel Anticancer Lead Compounds

7-Bromochroman-4-ol has demonstrated cytotoxic activity in vitro against MCF-7 breast cancer cells, with a reported IC50 of approximately 20 µM . This quantitative baseline activity supports its use as a starting point or a reference compound in screening cascades designed to identify more potent anticancer agents within the chroman chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromochroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.